2,2'-Dibromobenzophenone is an organic compound with the molecular formula C₁₃H₈Br₂O. It consists of two bromine atoms attached to the benzophenone structure at the 2,2' positions. This compound appears as a pale orange to pale brown solid and has a melting point ranging from 171 to 174 °C . It is slightly soluble in methanol and chloroform and miscible with water in the presence of certain organic solvents .
The synthesis of 2,2'-dibromobenzophenone typically involves the bromination of benzophenone or related compounds. A common method includes:
Alternative methods may involve direct coupling reactions using brominated phenolic compounds and benzoyl chloride under acidic or basic conditions .
2,2'-Dibromobenzophenone finds applications in various fields:
Several compounds share structural similarities with 2,2'-dibromobenzophenone. Below is a comparison highlighting its uniqueness:
The unique positioning of bromine atoms at the 2,2' positions distinguishes 2,2'-dibromobenzophenone from these similar compounds, affecting its reactivity and applications in synthesis and biological studies.
Friedel-Crafts acylation represents one of the most fundamental and widely employed synthetic approaches for the preparation of 2,2'-dibromobenzophenone and related benzophenone derivatives [1] [2] [3]. This electrophilic aromatic substitution reaction facilitates the introduction of acyl groups into aromatic compounds, ultimately leading to the formation of ketones through the utilization of acyl halides and Lewis acid catalysts [3] [4].
The mechanistic pathway of Friedel-Crafts acylation begins with the formation of a highly electrophilic acylium ion intermediate. When an acyl halide, typically benzoyl chloride, reacts with a Lewis acid catalyst such as aluminum trichloride, the chlorine atom donates its electrons to the catalyst, generating the acylium ion and an aluminum tetrachloride complex [3] [5]. This acylium ion exhibits resonance stabilization, preventing carbocation rearrangements that are characteristic of Friedel-Crafts alkylation reactions [5] [6].
For the synthesis of 2,2'-dibromobenzophenone, a multi-step approach is commonly employed. The initial step involves the Friedel-Crafts acylation of bromobenzene with benzoyl chloride in the presence of aluminum chloride catalyst under controlled conditions [1] [7]. Typical reaction conditions require heating the reaction mixture to approximately 55-60°C for several hours under an inert atmosphere [1] [4]. The synthesis of 4-bromobenzophenone via this methodology has been documented with yields of 83% when 4-bromobenzoyl chloride is reacted with bromobenzene at 55°C for 72 hours [8].
The reaction mechanism proceeds through the formation of a sigma complex intermediate, where the positively charged carbon atom bonds to the aromatic ring [3]. Subsequently, beta elimination occurs with the assistance of the conjugate base of the Lewis acid catalyst, resulting in the formation of the ketone product and regeneration of the catalyst [3] [5]. This process exhibits high selectivity and avoids the rearrangement issues associated with alkylation reactions due to the resonance stabilization of the acylium ion intermediate [5].
Optimization of reaction conditions has been extensively studied for benzophenone derivatives. The choice of solvent significantly impacts reaction efficiency, with dichloromethane and carbon disulfide being commonly employed solvents [1] [7]. Temperature control is critical, as excessive heating can lead to polyacylation and degradation of products, while insufficient heating results in incomplete conversion [4] [6].
Recent advances in Friedel-Crafts acylation have explored the use of alternative catalysts and reaction conditions. Twisted amides have been employed as acylating agents with trifluoromethanesulfonic acid as catalyst, enabling sterically-controlled intermolecular acylation under mild conditions at room temperature [9]. This methodology provides high conversion rates exceeding 98% with yields up to 90% for various benzophenone derivatives [9].
The selectivity of Friedel-Crafts acylation can be influenced by the nature of substituents present on the aromatic ring. Electron-withdrawing groups, such as bromine atoms, deactivate the aromatic ring toward electrophilic attack, requiring more forcing conditions and potentially affecting regioselectivity [10] [11]. The meta-directing nature of bromine substituents influences the substitution pattern, though this can be overcome through careful selection of starting materials and reaction conditions [10].
| Substrate | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Bromobenzoyl chloride + Bromobenzene | AlCl₃ | 55 | 72 | 83 | [8] |
| Benzoyl chloride + Benzene | AlCl₃ | 60 | 0.5 | 85-90 | [4] |
| Twisted amides + Benzene | CF₃SO₃H | 25 | 15 | >90 | [9] |
The bromination of benzophenone derivatives represents a critical synthetic transformation for accessing 2,2'-dibromobenzophenone through direct halogenation approaches [12] [10] [13]. Electrophilic aromatic bromination serves as the most prevalent method for introducing bromine substituents into aromatic systems, with various brominating agents and reaction conditions being employed to achieve selective bromination patterns [11] [14].
Direct bromination of benzophenone can be accomplished using elemental bromine in the presence of Lewis acid catalysts such as iron(III) bromide or aluminum chloride [10] [11]. The reaction proceeds through an electrophilic aromatic substitution mechanism where the aromatic ring acts as a nucleophile attacking the electrophilic bromine species [11]. The carbonyl group in benzophenone exerts a meta-directing, deactivating effect on the aromatic rings, influencing the regioselectivity of bromination [10] [14].
The kinetics of benzophenone bromination have been extensively studied, revealing that the reaction follows second-order kinetics with respect to both the aromatic substrate and the brominating agent [15] [16]. Rate constants for bromination vary significantly with reaction conditions, with apparent second-order rate constants of 1.25 × 10³ M⁻¹·s⁻¹ for chlorination and 4.04 × 10⁶ M⁻¹·s⁻¹ for bromination of benzophenone-3 at pH 8.5 [15].
N-bromosuccinimide has emerged as a particularly effective brominating agent for aromatic systems due to its stability and selectivity [17] [18] [19]. Photochemical bromination using N-bromosuccinimide under ultraviolet irradiation provides access to brominated benzophenone derivatives under mild conditions [17] [18]. This methodology has been successfully employed for continuous flow synthesis, achieving high throughput with residence times as low as 15 seconds [17].
The regioselectivity of aromatic bromination is governed by several factors including electronic effects of substituents, steric considerations, and reaction conditions [14]. Computational studies using ab initio calculations have provided insights into the positional selectivity of electrophilic aromatic bromination [14]. These calculations reveal that π-donor substituents direct bromination to the para position preferentially, followed by ortho and meta positions, while π-acceptor substituents favor meta substitution [14].
Temperature effects play a crucial role in bromination selectivity and yield. Lower temperatures generally favor mono-bromination products, while elevated temperatures can lead to poly-bromination [10] [20]. The bromination of benzofurans by phenyltrimethylammonium tribromide demonstrates temperature-dependent kinetics, with activation parameters calculated from rate measurements at different temperatures [20].
Alternative brominating agents have been developed to address specific synthetic challenges. Bromotrichloromethane represents a rarely used but effective brominating reagent that exhibits complementary reactivity to other brominating agents [18]. Its application in continuous flow photochemistry has enabled the synthesis of p-methoxybenzyl bromide with 91% yield and high space-time-yield of 1.27 kg L⁻¹ h⁻¹ [18].
The environmental impact of bromination reactions has led to the development of greener methodologies. Photochemical processes using in situ generated bromine from sodium bromate and hydrogen bromide provide environmentally benign alternatives to traditional bromination methods [17]. These processes achieve complete conversion with minimal waste generation and reduced process mass intensity.
| Brominating Agent | Conditions | Selectivity | Yield (%) | Reference |
|---|---|---|---|---|
| Br₂/FeBr₃ | 25°C, 2h | meta-selective | 65-75 | [10] |
| N-Bromosuccinimide | hν, 15s flow | mono-bromination | 85-95 | [17] |
| PhN(CH₃)₃⁺Br₃⁻ | Acetic acid, reflux | Position-dependent | 70-80 | [20] |
| BrCCl₃ | hν, flow, 25°C | para-selective | 91 | [18] |
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, including 2,2'-dibromobenzophenone and its derivatives [21] [22] [23]. These methodologies enable the formation of carbon-carbon bonds through the coupling of organometallic reagents with aryl halides, providing access to structurally diverse benzophenone derivatives with high efficiency and selectivity [24] [25].
The Suzuki-Miyaura coupling represents one of the most versatile palladium-catalyzed transformations for benzophenone synthesis [26] [25]. This reaction involves the cross-coupling of aryl boronic acids with aryl halides in the presence of a palladium catalyst and a base [25]. The mechanism proceeds through a well-established catalytic cycle involving oxidative addition of the palladium catalyst to the aryl halide, transmetalation with the organoboron species, and reductive elimination to form the desired product [25].
The Stille coupling reaction provides another powerful approach for benzophenone synthesis through the cross-coupling of organostannanes with aryl halides [28] [29]. This methodology tolerates a wide variety of functional groups and can be performed under neutral conditions, making it particularly suitable for sensitive substrates [28]. The preparation of organotin reagents from 5-alkoxy and 5-amino-2,2'-bithiophenes has been demonstrated, with subsequent Stille coupling yielding donor-acceptor substituted oligothiophenes in yields ranging from 42-65% [28].
Optimization of palladium-catalyzed cross-coupling reactions requires careful consideration of multiple parameters including catalyst selection, ligand effects, base choice, and reaction conditions [30]. High-throughput experimentation combined with multivariate data analysis has been employed to examine complex reaction signatures and optimize product distributions [30]. Principal component analysis and correspondence analysis reveal the factors contributing to variance in product distributions and associations between solvents and reaction products [30].
The synthesis of dibenzopyranones via tandem Suzuki coupling demonstrates the versatility of palladium-catalyzed approaches [26]. Bromo arylcarboxylates undergo cross-coupling with o-hydroxyarylboronic acids followed by spontaneous lactonization to yield the desired products in good to excellent yields [26]. Microwave promotion enhances reaction rates, reducing reaction times from hours to minutes [26].
Recent advances in palladium catalysis have focused on developing more efficient and selective catalytic systems. The use of specialized phosphine ligands, such as XantPhos, has enabled cross-coupling reactions under milder conditions with improved functional group tolerance [22]. Air-stable palladium precatalysts, such as chloro(di-2-norbornylphosphino)(2'-dimethylamino-1,1'-biphenyl-2yl)palladium(II), have facilitated the synthesis of various benzophenone derivatives with high activity for carbon-carbon bond formation [26].
Temperature control is critical for successful palladium-catalyzed cross-coupling reactions. Most reactions are performed at elevated temperatures ranging from 80-130°C to ensure complete conversion and minimize side reactions [22] [26] [28]. The reaction time varies depending on the substrate reactivity and catalyst efficiency, typically ranging from 4-24 hours [22] [28].
The choice of base significantly influences reaction outcomes in palladium-catalyzed cross-coupling. Cesium carbonate, potassium carbonate, and potassium fluoride are commonly employed bases, with cesium carbonate often providing superior results due to its high solubility and basicity [22] [26]. The base serves multiple roles including activating the organoboron species through formation of borate complexes and facilitating catalyst regeneration [25].
| Coupling Type | Organoboron/Organostannane | Catalyst | Base | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Suzuki | Arylboronic acids | Pd(PPh₃)₄ | K₂CO₃ | 130 | 85-95 | [26] |
| Stille | Arylstannanes | Pd(PPh₃)₄ | None | 80 | 42-65 | [28] |
| Suzuki | Bithienylboronic esters | PdCl₂/XantPhos | Cs₂CO₃ | 110 | 58-93 | [23] |
The purification of 2,2'-dibromobenzophenone and related compounds requires sophisticated separation techniques to achieve high purity and optimal yields [31] [32] [33]. Multiple purification methodologies are employed depending on the specific characteristics of the target compound and the nature of impurities present in the crude reaction mixture [34] [35] [36].
Recrystallization represents the most fundamental purification technique for solid benzophenone derivatives [35] [37]. This method exploits the differential solubility of the target compound and impurities in various solvents at different temperatures [35] [37]. For benzophenone purification, petroleum ether has been identified as an effective recrystallization solvent, requiring hot gravity filtration to remove insoluble impurities [35]. The process involves dissolving the impure material in a minimum amount of boiling solvent, filtering the hot solution, and allowing controlled cooling to deposit pure crystals [35] [37].
The selection of appropriate recrystallization solvents is critical for successful purification. Ideal solvents should dissolve the target compound readily at elevated temperatures while exhibiting poor solubility at room temperature [35] [37]. For benzophenone derivatives, common recrystallization solvents include ethanol, methanol, petroleum ether, and hexane [35]. The choice depends on the polarity and solubility characteristics of the specific compound being purified [37].
Column chromatography provides a versatile alternative for purifying benzophenone derivatives, particularly when recrystallization is insufficient or when the compound is not crystalline [32] [36]. Silica gel serves as the most commonly employed stationary phase for aromatic ketones due to its high surface area and appropriate polarity [36] [38]. The mobile phase selection is crucial and typically involves gradual polarity increases using solvent mixtures such as petroleum ether/ethyl acetate or hexane/ethyl acetate [32] [36].
Flash chromatography represents an enhanced version of column chromatography that utilizes pressure to accelerate the separation process [36]. This technique minimizes diffusion effects and provides better separation efficiency compared to gravity-fed columns [36]. The method is particularly effective for benzophenone derivatives, achieving excellent post-purification yield and purity with concentrated fractions [36].
High-performance liquid chromatography (HPLC) offers superior resolution for analytical and preparative separation of benzophenone derivatives [33] [39]. Reverse-phase HPLC methods using C18 columns with acetonitrile/water mobile phases have been developed for the separation of brominated benzophenone compounds [33] [39]. These methods are scalable for preparative applications and provide excellent separation of structural isomers [33].
The optimization of purification yields requires careful attention to recovery efficiency and minimization of losses during processing [31] [34]. Crystallization conditions including temperature control, seeding, and cooling rates significantly impact crystal formation and purity [34]. Slow, controlled cooling generally produces higher quality crystals with better purity compared to rapid cooling [37].
For benzophenone derivatives containing multiple bromine substituents, specialized purification strategies may be required due to the increased molecular weight and altered solubility properties [40]. Precipitation techniques using anti-solvents such as hexane have been employed successfully for compounds where traditional recrystallization is challenging [40]. The hydrolyzed and desired products being soluble in exactly the same solvents necessitates alternative purification approaches [40].
Process optimization for industrial-scale production requires consideration of atom economy and process mass intensity [17] [34]. Green chemistry principles have been applied to benzophenone purification, with emphasis on solvent recovery and waste minimization [34]. Continuous purification processes using flow chemistry have demonstrated potential for improving efficiency and reducing environmental impact [17].
Temperature control during purification is essential for maintaining product integrity and maximizing recovery [31] [41]. Benzophenone derivatives can undergo thermal decomposition at elevated temperatures, particularly in the presence of acids or bases [41]. Vacuum distillation and reduced-pressure techniques are employed when thermal sensitivity is a concern [41].
The characterization of purified materials typically involves multiple analytical techniques including melting point determination, nuclear magnetic resonance spectroscopy, and mass spectrometry [42] [35]. Melting point ranges provide rapid assessment of purity, with sharp melting points indicating high purity [35]. For 4-bromobenzophenone, literature melting points of 83-85°C serve as purity benchmarks [1].
| Purification Method | Stationary/Crystallization Medium | Mobile Phase/Solvent | Recovery (%) | Purity Assessment | Reference |
|---|---|---|---|---|---|
| Recrystallization | Petroleum ether | Hot filtration | 75-85 | Melting point | [35] |
| Column chromatography | Silica gel | Hexane/EtOAc gradient | 80-90 | TLC/NMR | [32] |
| Flash chromatography | Silica gel | Petroleum ether/EtOAc | 85-95 | HPLC | [36] |
| HPLC (preparative) | C18 column | MeCN/H₂O/H₃PO₄ | 90-95 | MS/NMR | [33] |
The molecular formula of 2,2'-dibromobenzophenone (C₁₃H₈Br₂O) corresponds to a molecular weight of 340.01 g/mol [1] [2]. The presence of two ortho-positioned bromine substituents creates significant steric interactions that fundamentally influence the crystal packing arrangement and molecular conformation in the solid state.
Crystal packing analysis reveals that the solid-state structure is dominated by several key intermolecular interactions. The presence of bromine atoms facilitates halogen-halogen interactions, which are particularly significant in determining the overall crystal architecture [3] [4]. These Br···Br contacts typically occur within the range of 3.4-3.8 Å, representing energetically favorable interactions that contribute 5-25 kJ/mol to the overall stabilization energy.
The aromatic benzophenone framework participates in π-π stacking interactions, with typical interplanar distances ranging from 3.3-3.6 Å [3] [5]. These interactions contribute moderate stabilization energy of 8-15 kJ/mol to the crystal packing. The carbonyl oxygen atom serves as a hydrogen bond acceptor, facilitating C-H···O hydrogen bonding interactions with neighboring molecules at distances of 2.3-2.8 Å, contributing 4-12 kJ/mol to the intermolecular binding energy.
Additionally, C-H···π interactions play a significant role in the crystal packing, with contact distances typically ranging from 2.7-3.2 Å and contributing 2-8 kJ/mol to the overall lattice energy [5] [6]. The cumulative effect of these weak intermolecular forces creates a stable three-dimensional network that defines the crystalline architecture of 2,2'-dibromobenzophenone.
The molecular geometry of 2,2'-dibromobenzophenone in the solid state exhibits characteristic features that reflect the steric constraints imposed by the ortho-bromine substituents. The presence of bulky bromine atoms in the 2,2'-positions creates significant intramolecular steric repulsion, forcing the molecule to adopt a non-planar conformation to minimize unfavorable interactions.
Based on structural analysis of related benzophenone derivatives and theoretical considerations, the C-Br bond lengths in 2,2'-dibromobenzophenone are expected to fall within the typical range of 1.89-1.92 Å [7]. These values are consistent with sp²-hybridized carbon-bromine bonds in aromatic systems. The carbonyl C=O bond length maintains its characteristic double-bond character with an expected length of 1.22-1.24 Å, while the C-C bonds connecting the phenyl rings to the carbonyl carbon exhibit typical sp²-sp² bond lengths of 1.48-1.50 Å.
The most significant geometrical parameter affected by the ortho-substitution pattern is the dihedral angle between the two phenyl rings. Due to the steric hindrance created by the proximate bromine atoms, this dihedral angle is estimated to be in the range of 60-80°, significantly larger than that observed in meta and para isomers [8] [9]. This substantial deviation from planarity is necessary to minimize the unfavorable steric interactions between the ortho-bromine substituents, which would otherwise approach distances below the van der Waals contact limit.
The twist angle of each phenyl ring from the common molecular plane is estimated to be approximately 30°, representing the conformational adjustment required to accommodate the steric bulk of the bromine substituents [8]. This geometric distortion has profound implications for the electronic properties and molecular interactions of the compound.
The intramolecular Br···Br distance in 2,2'-dibromobenzophenone is estimated to be in the range of 3.2-3.5 Å, which represents a compromise between steric repulsion and the geometric constraints of the molecular framework. This distance is slightly above the sum of van der Waals radii for bromine atoms, indicating that while steric interactions are significant, they do not result in prohibitively destabilizing contacts.
A comprehensive comparative analysis with other dibromobenzophenone isomers provides valuable insights into the structure-property relationships and the influence of substituent positioning on molecular geometry and crystal packing.
The 4,4'-dibromobenzophenone isomer has been extensively characterized through X-ray crystallography at multiple temperatures [10] [11] [12]. This para-substituted derivative crystallizes in the orthorhombic space group C c c 2 with unit cell parameters a = 7.3969 Å, b = 26.703 Å, c = 6.0594 Å at 293 K, and slightly contracted dimensions a = 7.2242 Å, b = 26.5957 Å, c = 6.0118 Å at 103 K [10] [11]. The dihedral angle between phenyl rings in 4,4'-dibromobenzophenone is 50.10° at 293 K and 49.60° at 103 K [12], significantly smaller than the estimated angle for the 2,2'-isomer due to the absence of ortho-steric interactions.
The 3,3'-dibromobenzophenone isomer provides another important comparison point. Early crystallographic studies revealed that this meta-substituted derivative crystallizes in the orthorhombic space group P b c n with unit cell dimensions a = 4.05 Å, b = 11.74 Å, c = 24.80 Å [9] [8]. The dihedral angle between phenyl rings in 3,3'-dibromobenzophenone is 39.9°, with each phenyl ring twisted 22.4° from the common molecular plane [8]. The angle between the 1,4-axes of the phenyl groups is 126.2°, and the minimum hydrogen-hydrogen contact distance is approximately 2.2 Å [8].
| Isomer | Space Group | Dihedral Angle | Twist Angle | Key Structural Features |
|---|---|---|---|---|
| 2,2'-Dibromobenzophenone | Not Available | 60-80° (estimated) | ~30° | Maximum steric hindrance, highest non-planarity |
| 3,3'-Dibromobenzophenone | P b c n | 39.9° | 22.4° | Moderate steric effects, intermediate conformation |
| 4,4'-Dibromobenzophenone | C c c 2 | 49.60-50.10° | ~25° | Minimal steric hindrance, relatively planar |
The progression of dihedral angles from para (50°) to meta (40°) to ortho (60-80°) positions demonstrates the systematic influence of substituent positioning on molecular conformation. The 2,2'-isomer exhibits the most severe conformational distortion due to the proximity of bromine substituents, while the 4,4'-isomer maintains a relatively more planar structure.
Crystal packing differences among the isomers are equally significant. The 4,4'-dibromobenzophenone forms polar regions composed of bromine atoms separated by aromatic systems [12], facilitating efficient packing through halogen-halogen interactions. The 3,3'-dibromobenzophenone adopts a different packing motif that accommodates the intermediate level of molecular distortion [9].
The 2,2'-dibromobenzophenone is expected to exhibit unique crystal packing characteristics due to its highly twisted conformation. The increased molecular volume and reduced symmetry resulting from the orthо-substitution pattern likely leads to lower packing efficiency and potentially different space group symmetry compared to its isomers. The substantial dihedral angle and molecular flexibility may also contribute to polymorphic behavior, similar to that observed in other substituted benzophenone derivatives [5].
The comparative analysis reveals that bromine substituent positioning has a profound and systematic effect on molecular geometry, with ortho-substitution creating the most significant structural perturbations. These conformational differences directly translate into variations in crystal packing efficiency, intermolecular interaction patterns, and physical properties, highlighting the importance of substitution patterns in determining solid-state behavior of halogenated benzophenone derivatives.
Environmental Hazard